3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride
Description
3-Thia-6-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic thiomorpholine derivative with a sulfur atom in the 3-position and a nitrogen atom in the 6-position (Figure 1). This compound is synthesized from inexpensive starting materials via straightforward chemistry, making it a valuable building block in medicinal chemistry . Its bridged bicyclic structure confers rigidity and metabolic stability, which are advantageous for drug design. The hydrochloride salt enhances solubility, facilitating its use in biological assays and formulation studies.
Properties
Molecular Formula |
C5H10ClNS |
|---|---|
Molecular Weight |
151.66 g/mol |
IUPAC Name |
3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H |
InChI Key |
XWXDGXULCFHRML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC1N2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride
Multigram Synthesis via Intramolecular Imide Formation
A highly efficient and scalable method for synthesizing 3-azabicyclo[3.1.1]heptane derivatives, including the thia-analog, involves the intramolecular cyclization of 1,3-functionalized cyclobutane derivatives. This method was detailed in a recent comprehensive study by Lysenko et al. (2024), which describes the preparation of the bicyclic imide intermediate and its subsequent conversion to the hydrochloride salt of the target compound.
Key Steps:
- Starting Material: Methyl 3-oxocyclobutane-3-carboxylate, commercially available in bulk.
- Modified Strecker Reaction: This step introduces the amino and nitrile functionalities, producing a stereoselective mixture favoring the trans isomer.
- Partial Hydrolysis: Conversion of the nitrile group to an amide under acidic conditions without affecting the ester group.
- Cyclization: Base-mediated intramolecular cyclization using potassium tert-butoxide forms the bicyclic imide.
- Catalytic Hydrogenolysis: Reduction of the bicyclic imide to yield the 3-azabicyclo[3.1.1]heptane core, isolated as the hydrochloride salt.
This method is notable for its scalability, with intermediate and final products obtained in multigram to kilogram quantities with high yields (up to 91% in hydrogenolysis step) and good stereochemical control.
Functionalization and Protection Strategies
To obtain monoprotected diamines and other derivatives, several functional group transformations are applied post-cyclization:
- N-Benzylation and Imine Protection: Protecting the free amino group via benzaldehyde to enable selective N-benzylation.
- Reduction with Borane Dimethyl Sulfide (BH3·Me2S): Converts amides to amines efficiently.
- N-Boc Protection: Introduction of tert-butyloxycarbonyl protecting groups to stabilize amines for further manipulation.
- Hydrogenolysis: Removal of benzyl protecting groups to yield monoprotected diamines.
These steps allow the synthesis of versatile building blocks for medicinal chemistry applications, including analogs of Thalidomide and other bioactive molecules.
Analog Synthesis Including Thalidomide Derivatives
The bicyclic amine intermediate can be further reacted with phthalimide derivatives and phthalic anhydrides to produce bicyclic analogs of Thalidomide, a clinically important anticancer drug. Functionalization includes:
- Reaction with phthalic anhydrides to form various substituted derivatives.
- Catalytic hydrogenation to reduce nitro groups to amines.
- Use of propanephosphonic acid anhydride (T3P) for coupling with isatoic anhydride to form quinazoline analogs.
These transformations demonstrate the versatility of the 3-Thia-6-azabicyclo[3.1.1]heptane scaffold in drug design.
Comparative Table of Key Synthetic Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Modified Strecker Reaction | Amino-nitrile formation | Methyl 3-oxocyclobutane-3-carboxylate, NH3, HCN | 64 | Up to 366 g | Predominantly trans isomer formed |
| Partial Hydrolysis | Nitrile to amide | H2SO4 in CF3COOH | ~Quantitative | Multigram | Ester group remains intact |
| Cyclization | Intramolecular imide formation | t-BuOK | 84 | Multigram | Forms bicyclic imide intermediate |
| Catalytic Hydrogenolysis | Imide reduction | H2, Pd/C | 91 | Up to 30 g | Produces 3-azabicyclo[3.1.1]heptane hydrochloride |
| N-Benzylation + Protection | Amino protection | Benzaldehyde, benzyl bromide, Boc2O | 65 (overall) | Multistep | Enables selective functionalization |
| Phthalimide Coupling | Amide formation | Phthalic anhydrides, T3P | 87–96 | Multigram | For Thalidomide analog synthesis |
| Catalytic Hydrogenation | Nitro reduction | H2, Pd/C | 81–84 | Multigram | Converts nitro derivatives to amines |
Mechanistic Insights and Scalability
The cyclization step to form the bicyclic imide is driven by the intramolecular nucleophilic attack of the amide nitrogen on the ester or activated carboxyl group, facilitated by strong base (t-BuOK). The stereochemical outcome is controlled by the initial stereochemistry set during the Strecker reaction.
The entire synthetic sequence has been demonstrated on scales ranging from grams to hundreds of grams, showcasing its robustness and suitability for large-scale synthesis required in medicinal chemistry and pharmaceutical development.
Chemical Reactions Analysis
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic compound containing sulfur and nitrogen, with a molecular formula of C6H10ClN1S1 and a molecular weight of 151.66 g/mol. It is utilized in scientific research and drug development for its unique structural and chemical properties.
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride is a versatile compound with applications in chemistry, biology, medicine, and industry. It serves as a building block in the synthesis of complex molecules and is studied for its biological activity and interactions with biological molecules. The compound is also incorporated into drug structures to improve their physicochemical properties and is used in the production of various chemical products.
Target Interactions
This compound can effectively bind to biological targets, including enzymes and receptors. It can inhibit certain enzyme activities and interact with neurotransmitter receptors, suggesting implications in neuropharmacology. Its structural features allow it to fit into specific binding sites, potentially leading to the inhibition or activation of biological pathways. The presence of sulfur and nitrogen atoms plays a crucial role in these interactions, making it an interesting subject for further pharmacological studies.
Applications in Medicine
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride is utilized in synthesizing new drugs aimed at improving efficacy and reducing side effects. Its structure allows it to mimic biologically relevant molecules, which is essential for interacting with various biological targets. The presence of sulfur and nitrogen atoms contributes to its chemical reactivity, enabling it to undergo various transformations necessary for drug development.
Case Studies
- Antihistamine Development In a study involving the antihistamine drug Rupatidine, the incorporation of 3-thia-6-azabicyclo[3.1.1]heptane significantly improved solubility and metabolic stability compared to traditional structures like pyridine. The solubility increased from 29 µM (Rupatidine) to 365 µM when substituted with this bicyclic compound, demonstrating its potential in drug formulation.
- Pharmacokinetic Enhancements This compound enhances the pharmacological profile of compounds into which it is incorporated.
The compound acts as a promising candidate for drug development due to its unique structural properties. It influences various biochemical pathways by interacting with specific targets, leading to potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, when incorporated into the structure of drugs, it can interact with biological receptors and enzymes to exert its effects .
Comparison with Similar Compounds
Key Structural Analogues
The following bicyclic compounds share structural similarities but differ in heteroatom composition, ring size, or substituents:
Physicochemical Properties
- Polar Surface Area (PSA): 3-Thia-6-azabicyclo[3.1.1]heptane hydrochloride has a moderate PSA (~21–117 Ų depending on derivatives), influencing membrane permeability .
- LogP: The parent compound’s LogP is ~2.88 (sulfonate derivative), indicating moderate lipophilicity . Fluorinated analogues (e.g., 6,6-difluoro derivative) exhibit lower LogP due to increased polarity .
- Solubility: Hydrochloride salts generally improve aqueous solubility, critical for in vivo applications .
Biological Activity
3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride is a bicyclic compound that contains both sulfur and nitrogen within its structure, making it a unique candidate for various biological applications. Its molecular formula and weight are significant for understanding its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
The compound's structure allows it to mimic biologically relevant molecules, which is essential for its interaction with various biological targets. The presence of sulfur and nitrogen atoms contributes to its chemical reactivity, enabling it to undergo various transformations necessary for drug development.
| Property | Details |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 151.66 g/mol |
| Structural Features | Bicyclic core with sulfur and nitrogen |
The biological activity of 3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Studies indicate that it may function as a bioisostere for traditional pharmacophores, enhancing the pharmacological profile of compounds into which it is incorporated.
Target Interactions
Research has shown that this compound can bind effectively to various biological targets, including:
- Enzymes : It exhibits inhibitory effects on certain enzyme activities.
- Receptors : Potential interactions with neurotransmitter receptors have been noted, suggesting implications in neuropharmacology.
Case Studies
Several studies have documented the biological effects of 3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride:
-
Antihistamine Development :
- In a study involving the antihistamine drug Rupatidine, the incorporation of 3-thia-6-azabicyclo[3.1.1]heptane significantly improved solubility and metabolic stability compared to traditional structures like pyridine. The solubility increased from 29 µM (Rupatidine) to 365 µM when substituted with this bicyclic compound, demonstrating its potential in drug formulation .
- Pharmacokinetic Enhancements :
Biological Activity Summary
The biological activity of 3-thia-6-azabicyclo[3.1.1]heptane;hydrochloride can be summarized as follows:
- Therapeutic Potential : Acts as a promising candidate for drug development due to its unique structural properties.
- Biochemical Pathways : Influences various biochemical pathways by interacting with specific targets, leading to potential therapeutic effects.
- Applications in Medicine : Utilized in the synthesis of new drugs aimed at improving efficacy and reducing side effects.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes for 3-Thia-6-azabicyclo[3.1.1]heptane hydrochloride, and how do their yields and purity compare?
- Answer: A common method involves photochemical decomposition of pyrazoline derivatives under controlled UV light, followed by HCl salt formation (yields ~70–85%) . Another approach uses trans-4-hydroxy-L-proline as a starting material, involving sequential benzoylation, tosylation, and borane reduction, achieving 90–97% yields for intermediates . Purity optimization often requires recrystallization in ethanol/water mixtures or column chromatography with silica gel and dichloromethane-methanol gradients .
Q. How should researchers address discrepancies in reported storage conditions (room temperature vs. refrigeration)?
- Answer: Contradictions arise from differing sample purity and stability studies. recommends room temperature for anhydrous forms, while suggests refrigeration for hygroscopic batches. Researchers should conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC-MS to determine optimal storage .
Q. What analytical techniques are critical for structural confirmation and impurity profiling?
- Answer:
- NMR : / NMR (DMSO-d6) to confirm bicyclic scaffold and proton environments .
- HPLC-UV/ELSD : Purity assessment (≥98%) using C18 columns with 0.1% TFA in acetonitrile/water gradients .
- HRMS : Exact mass verification (e.g., m/z 147.6027 for C6H10ClNO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity, given its structural similarity to meta-substituted benzene mimics?
- Answer: Molecular docking (AutoDock Vina) and quantum mechanical calculations (DFT) can assess exit vector angles (target: ~120°) and substituent distances (2.5–3.0 Å) to evaluate its potential as a bioisostere. Pharmacophore mapping using Schrödinger Suite identifies interactions with protozoal enzyme active sites (e.g., TryR in Trypanosoma spp.) .
Q. What experimental strategies resolve contradictory data on the compound’s solubility in polar solvents?
- Answer: Solubility discrepancies (e.g., water vs. DMSO) may stem from polymorphic forms. Researchers should:
- Perform XRPD to identify crystalline vs. amorphous states.
- Use shake-flask method (pH 1–7.4 buffers) with UV quantification.
- Apply Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity .
Q. How does stereochemical purity impact pharmacological activity, and what chiral separation methods are recommended?
- Answer: Enantiomeric impurities (>2%) can reduce antiprotozoal efficacy by 50%. Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) achieves baseline separation (α = 1.2). Asymmetric synthesis via Sharpless epoxidation or enzymatic resolution (Candida antarctica lipase B) ensures >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
